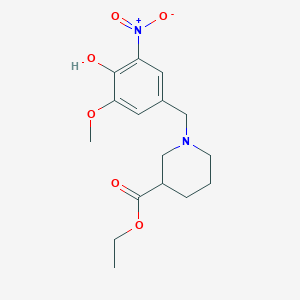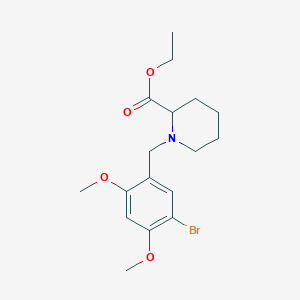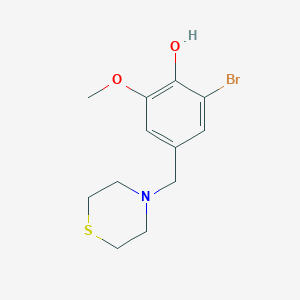![molecular formula C18H20N2O B3835708 N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide](/img/structure/B3835708.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide
説明
N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPA belongs to the class of isoquinoline derivatives and has been found to exhibit various biochemical and physiological effects, making it an interesting molecule for further investigation.
作用機序
The mechanism of action of N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways in the body. N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer progression. N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has also been found to reduce the growth and metastasis of cancer cells in vitro and in vivo. Additionally, N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high purity level and stability. However, N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide. One area of interest is the development of N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide-based drugs for cancer therapy. Another area of interest is the investigation of N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide's potential use in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide and its potential side effects.
科学的研究の応用
N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antinociceptive properties. N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(21)19-18-8-6-15(7-9-18)12-20-11-10-16-4-2-3-5-17(16)13-20/h2-9H,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGLRBBARQVALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B3835629.png)
![9-ethyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835642.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3835645.png)
![1-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}proline](/img/structure/B3835649.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B3835650.png)
![3-[2-(4-ethoxyphenyl)vinyl]-6-(2-phenylethyl)-2-cyclohexen-1-one](/img/structure/B3835658.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835664.png)
![2-[(dibenzylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835677.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)azocane](/img/structure/B3835696.png)




